molecular formula C11H14N2 B8564684 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(2-propenyl)- CAS No. 75509-69-2

1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(2-propenyl)-

Cat. No.: B8564684
CAS No.: 75509-69-2
M. Wt: 174.24 g/mol
InChI Key: MHWQLNZJURVJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(2-propenyl)- is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

75509-69-2

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

6-prop-2-enyl-7,8-dihydro-5H-1,6-naphthyridine

InChI

InChI=1S/C11H14N2/c1-2-7-13-8-5-11-10(9-13)4-3-6-12-11/h2-4,6H,1,5,7-9H2

InChI Key

MHWQLNZJURVJNJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCC2=C(C1)C=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,6-naphthyridine (6.5 g, 0.05 mol) and allyl bromide (9.1 g, 0.075 mol) in acetone (50 ml) was refluxed for 8 hours. The precipitated quatenary salt was separated by filtration, dissolved in technical grade methanol (300 ml) and sodium borohydride (18.9 g, 0.5 mol) was added portionwise under ice cooling. After stirring overnight at room temperature, the reaction mixture was evaporated in vacuo, water added and extracted with benzene. The benzene layer was dried over anhydrous potassium carbonate and evaporated in vacuo. The residue was purified by alumina column chromatography (eluted successively with n-hexane and benzene-chloroform (3:1)) and distilled, bp 98° C./1.0 mmHg, to afford the Compound No. 12 (5.70 g, 65.5%) as a colorless oil.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
12
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
18.9 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

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